molecular formula C14H13BrO B1528932 1-[(Benzyloxy)methyl]-2-bromobenzene CAS No. 81395-28-0

1-[(Benzyloxy)methyl]-2-bromobenzene

Cat. No. B1528932
CAS RN: 81395-28-0
M. Wt: 277.16 g/mol
InChI Key: VOHVUWKSNPWPQB-UHFFFAOYSA-N
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Description

“1-[(Benzyloxy)methyl]-2-bromobenzene” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that benzyloxy compounds are often used in organic synthesis23.



Synthesis Analysis

The synthesis of “1-[(Benzyloxy)methyl]-2-bromobenzene” is not explicitly mentioned in the search results. However, benzyloxy compounds can be synthesized through various methods, including the reaction of benzyl bromide4. Additionally, the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents, could potentially be used in the synthesis of such compounds5.



Molecular Structure Analysis

The molecular structure of “1-[(Benzyloxy)methyl]-2-bromobenzene” is not explicitly provided in the search results. However, it’s known that the compound has a bromobenzene core with a benzyloxy methyl group attached6.



Chemical Reactions Analysis

Specific chemical reactions involving “1-[(Benzyloxy)methyl]-2-bromobenzene” are not detailed in the search results. However, benzylic compounds are known to undergo various reactions, including oxidation and reduction7.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Benzyloxy)methyl]-2-bromobenzene” are not explicitly mentioned in the search results. However, similar compounds like “1-[(Benzyloxy)methyl]-4-bromobenzene” have a molecular weight of 277.166.


Scientific Research Applications

1. Anion Sensing Applications

1-[(Benzyloxy)methyl]-2-bromobenzene and related compounds have applications in anion sensing. For instance, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule has been synthesized for sensing cyanide and halide anions like fluoride, chloride, bromide, and iodide. This compound has shown specificity towards smaller anions like fluoride and cyanide, with binding constants ranging from 2.9 × 10^4 to 5 × 10^5 M^-1. Computational studies have aided in understanding the photophysical properties of these molecules and their role as "turn-off" molecular sensors (Brazeau et al., 2017).

2. Thermo Physical Property Measurement

Another area of application is in the measurement and prediction of thermo physical properties of binary liquid mixtures. Studies have been conducted on mixtures like 1,4-dioxane with Bromobenzene, assessing viscosities and densities at different mole fractions and temperatures. These studies help in understanding the mixing behavior of binary mixtures and the molecular interactions between components, which are crucial for applications in chemical engineering and material science (Ramesh et al., 2015).

3. Synthesis and Derivatization in Food Toxicology

In food toxicology, 1-[(Benzyloxy)methyl]-2-bromobenzene derivatives play a role in the synthesis and derivatization of carbonyl compounds. This is important for improving the stability and detection of reactive aldehydes in liquid chromatography/high-resolution mass spectrometry analyses. A brominated O-benzylhydroxylamine, similar in structure to 1-[(Benzyloxy)methyl]-2-bromobenzene, has been used for the mild and selective derivatization of carbonyl compounds, aiding in their detection in complex biological samples (Jouanin et al., 2015).

Safety And Hazards

The specific safety and hazards of “1-[(Benzyloxy)methyl]-2-bromobenzene” are not detailed in the search results. However, similar compounds like benzyloxyacetone are classified as combustible liquids and should be handled with care2.


Future Directions

The future directions for “1-[(Benzyloxy)methyl]-2-bromobenzene” are not explicitly mentioned in the search results. However, Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals6.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

1-bromo-2-(phenylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVUWKSNPWPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720174
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)methyl]-2-bromobenzene

CAS RN

81395-28-0
Record name 1-Bromo-2-[(phenylmethoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81395-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Benzyloxy)methyl]-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NA Hirscher, D Perez Sierra… - Journal of the American …, 2019 - ACS Publications
We have introduced a new class of stable organometallic Cr reagents (compounds 1–4) that are readily prepared, yet reactive enough to serve as precursors. They were used for …
Number of citations: 37 pubs.acs.org
C Vila, S Cembellín, V Hornillos… - … A European Journal, 2015 - Wiley Online Library
A Pd‐catalyzed direct cross‐coupling of two distinct aryl bromides mediated by tBuLi is described. The use of [Pd‐PEPPSI‐IPr] or [Pd‐PEPPSI‐IPent] as catalyst allows for the efficient …
JD Majmudar, HB Hodges-Loaiza, K Hahne… - Bioorganic & medicinal …, 2012 - Elsevier
Human protein isoprenylcysteine carboxyl methyltransferase (hIcmt) is the enzyme responsible for the α-carboxyl methylation of the C-terminal isoprenylated cysteine of CaaX proteins, …
Number of citations: 28 www.sciencedirect.com
NA Hirscher - 2020 - thesis.library.caltech.edu
Chapter 1 is a general introduction to the topic of ethylene tetramerization catalysis. Chapter 2 presents the synthesis and catalytic utility of chromium multi-aryl complexes that were the …
Number of citations: 0 thesis.library.caltech.edu
R Malhotra, A Ghosh, S Dutta, TK Dey, S Basu… - RSC Advances, 2014 - pubs.rsc.org
Asymmetric synthesis towards doxanthrine, a dopamine D1 full agonist - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06617K Royal Society of Chemistry ViewáPDFáVersion…
Number of citations: 2 pubs.rsc.org

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